5-amino-2,3-dihydro-1H-pyrrol-2-one
CAS No.: 1314960-04-7
Cat. No.: VC6180323
Molecular Formula: C4H6N2O
Molecular Weight: 98.105
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1314960-04-7 |
|---|---|
| Molecular Formula | C4H6N2O |
| Molecular Weight | 98.105 |
| IUPAC Name | 5-amino-1,3-dihydropyrrol-2-one |
| Standard InChI | InChI=1S/C4H6N2O/c5-3-1-2-4(7)6-3/h1H,2,5H2,(H,6,7) |
| Standard InChI Key | KFNWZCSYTNCNHD-UHFFFAOYSA-N |
| SMILES | C1C=C(NC1=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a five-membered pyrrolone ring (2-pyrrolone) with partial saturation at the 2,3-positions and an amino group at the 5-position. This configuration introduces both electron-rich (amine) and electron-deficient (lactam) regions, enabling diverse reactivity. X-ray crystallographic data for analogous pyrrolones reveal planar ring structures stabilized by conjugated π-systems, with bond lengths and angles consistent with resonance hybridization .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₆N₂O | |
| Molecular Weight | 98.105 g/mol | |
| logP (Partition Coefficient) | Estimated 0.5–1.2 (predicted) | |
| Solubility | Moderate in polar solvents | |
| Melting Point | Not reported | — |
The amino group enhances solubility in aqueous media, while the lactam moiety contributes to stability against hydrolysis under physiological conditions .
Synthesis and Chemical Reactivity
Synthetic Routes
Although direct methods for synthesizing 5-amino-2,3-dihydro-1H-pyrrol-2-one are sparsely documented, analogous pyrrolones are synthesized via:
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Cyclization of Amino Acid Derivatives: Reaction of γ-amino acids or their esters with dehydrating agents, forming lactam rings .
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Ring Contraction of Oxazines: Treatment of 1,3-oxazine derivatives with nucleophiles like potassium cyanide induces ring contraction to pyrrolones .
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Rearrangement Reactions: Dimroth rearrangements of substituted acrylonitriles yield pyrrolone frameworks, as demonstrated in reactions involving dimethyl acetylenedicarboxylate (DMAD) .
For example, Yogo et al. synthesized 5-iminopyrrol-2-ones via oxazine ring contraction, a method potentially adaptable to the target compound by modifying precursors .
Reactivity Profile
The compound’s reactivity is dominated by:
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Lactam Ring: Susceptible to nucleophilic attack at the carbonyl carbon, enabling functionalization at the 2-position.
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Amino Group: Participates in condensation, acylation, and Schiff base formation.
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Conjugated System: Supports electrophilic substitution at the 4-position, though steric hindrance from the amino group may limit reactivity .
Biological Activities and Applications
Material Science Applications
The conjugated lactam system may serve as a building block for organic semiconductors or metal-organic frameworks (MOFs), leveraging its electron-deficient character and planar structure .
Recent Advancements and Future Directions
Novel Synthesis Techniques
Recent work by Singh et al. demonstrated a transition metal-free synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones via sulfur ylide cyclization . Adapting this method could streamline the production of 5-amino derivatives by substituting hydroxyl with amino groups.
Computational Drug Design
Molecular docking studies on pyrrolone-based inhibitors (e.g., REF-IN) revealed strong binding affinities (−23.56 kcal/mol) to SARS-CoV-2 main protease, highlighting their potential in antiviral therapy .
Research Gaps
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In Vivo Studies: No data exist on the pharmacokinetics or toxicity of 5-amino-2,3-dihydro-1H-pyrrol-2-one.
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Structural Optimization: Modifying substituents (e.g., introducing halogens or alkyl groups) could enhance bioactivity.
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